

Conagenin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Conagenin

Cat. No.: B1669308

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An In-depth Examination of the Immunomodulatory Agent: IUPAC Name, CAS Number, and Biological Activity

This technical guide provides a comprehensive overview of **Conagenin**, a low molecular weight immunomodulator. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties and biological functions. This document details its chemical identity, summarizes its known biological effects with available quantitative data, and outlines the experimental protocols used to elucidate these activities.

Chemical Identification

Identifier	Value
IUPAC Name	N-(3,5-dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine[1]
CAS Number	134381-30-9[1]
Synonyms	CNG, (+)-Conagenin[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₆ [1]
Molecular Weight	249.3 g/mol [1]
Source	Streptomyces roseosporus (Strain MI696-AF3) [1]

Biological Activity

Conagenin has demonstrated notable immunomodulatory properties, primarily affecting T-cell activation, anti-tumor responses, and macrophage function.

Immunomodulatory Effects

Conagenin has been shown to enhance the proliferation of rat splenic T cells when stimulated with concanavalin A.^[1] It is a microbial metabolite with demonstrated immunomodulatory activity.^[1]

Anti-Tumor Activity

In a murine model, **Conagenin** has been observed to reduce tumor volume. This anti-tumor effect is associated with an increase in the population of activated effector T cells within the tumor microenvironment.^[1]

Macrophage Activation

Administration of **Conagenin** has been found to increase the phagocytic activity of alveolar macrophages in rats, suggesting a role in enhancing innate immune responses.^[1]

Quantitative Data Summary

Biological Activity	Model System	Conagenin Concentration/ Dose	Observed Effect	Reference
T-Cell Proliferation	Isolated rat splenic T cells	6.25 and 25 µg/ml	Increased proliferation induced by concanavalin A	^[1]
Anti-Tumor Activity	IMC carcinoma mouse xenograft model	0.5 and 5 mg/kg	Reduced tumor volume and increased activated effector T cells	^[1]
Macrophage Phagocytosis	Isolated rat alveolar macrophages	10 mg/kg	Increased phagocytic activity	^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information and standard immunological assays.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of **Conagenin** on T-cell proliferation, based on the initial findings.

Objective: To determine the in vitro effect of **Conagenin** on mitogen-stimulated T-lymphocyte proliferation.

Materials:

- **Conagenin**
- Isolated rat splenic T-cells
- Concanavalin A (mitogen)
- RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
- 96-well cell culture plates
- [³H]-thymidine
- Cell harvester and liquid scintillation counter

Procedure:

- Isolate splenic T-cells from rats using a nylon wool column or other standard T-cell enrichment techniques.
- Resuspend the T-cells in complete RPMI-1640 medium at a concentration of 2.5×10^5 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.

- Prepare stock solutions of **Conagenin** in a suitable solvent (e.g., DMSO) and further dilute in culture medium to final concentrations of 6.25 and 25 µg/mL. Add the **Conagenin** solutions to the respective wells.
- Add concanavalin A to the wells at a final concentration of 1 µg/mL to stimulate T-cell proliferation. Include control wells with cells and concanavalin A but without **Conagenin**.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.
- Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporation of [³H]-thymidine by liquid scintillation counting.
- Express the results as counts per minute (CPM) or as a stimulation index (CPM of treated cells / CPM of untreated cells).

In Vivo Anti-Tumor Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **Conagenin** in a mouse xenograft model.

Objective: To assess the in vivo effect of **Conagenin** on tumor growth and T-cell activation in a murine carcinoma model.

Materials:

- **Conagenin**
- IMC carcinoma cells
- Female CDF1 mice (or a suitable alternative strain)
- Phosphate-buffered saline (PBS)
- Calipers for tumor measurement
- Flow cytometer and relevant antibodies for T-cell phenotyping

Procedure:

- Subcutaneously implant 1×10^6 IMC carcinoma cells into the flank of female CDF1 mice.
- Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into control and treatment groups.
- Administer **Conagenin** intraperitoneally at doses of 0.5 and 5 mg/kg. The control group should receive vehicle (e.g., PBS).
- Measure tumor volume every 2-3 days using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- At the end of the study, euthanize the mice and excise the tumors.
- Prepare single-cell suspensions from the tumors.
- Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
- Analyze the stained cells by flow cytometry to determine the percentage of activated effector T-cells.

Macrophage Phagocytosis Assay

This protocol provides a framework for assessing the impact of **Conagenin** on the phagocytic capacity of macrophages.

Objective: To determine the effect of **Conagenin** on the phagocytic activity of rat alveolar macrophages.

Materials:

- **Conagenin**
- Alveolar macrophages isolated from rats
- Opsonized sheep red blood cells (SRBCs) or fluorescently labeled beads

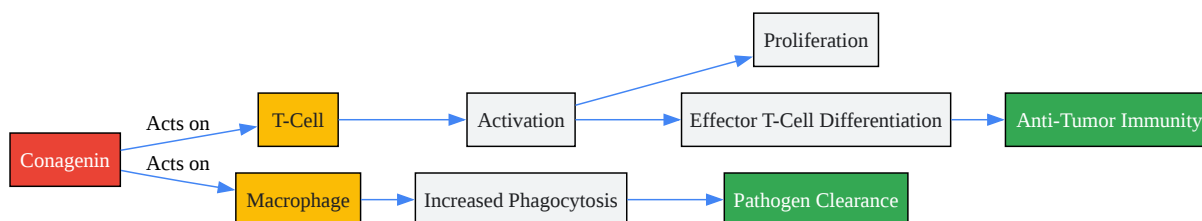
- Hanks' Balanced Salt Solution (HBSS)
- Microscope or flow cytometer for quantification

Procedure:

- Isolate alveolar macrophages from rats by bronchoalveolar lavage.
- Adhere the macrophages to glass coverslips or culture plates in a suitable medium.
- Administer **Conagenin** to the rats via intraperitoneal injection at a dose of 10 mg/kg prior to macrophage isolation, or treat the isolated macrophages in vitro with various concentrations of **Conagenin**.
- Prepare opsonized SRBCs by incubating them with an anti-SRBC antibody.
- Add the opsonized SRBCs or fluorescent beads to the macrophage cultures at a ratio of approximately 20:1.
- Incubate for 1-2 hours at 37°C to allow for phagocytosis.
- Wash the cells extensively with cold HBSS to remove non-phagocytosed particles.
- For SRBCs, lyse the non-internalized red blood cells with a hypotonic solution.
- Fix the cells and visualize them under a microscope.
- Quantify the phagocytic activity by determining the phagocytic index (percentage of macrophages that have ingested at least one particle) and/or the number of particles ingested per macrophage. If using fluorescent beads, quantification can be performed by flow cytometry.

Signaling Pathways and Logical Relationships

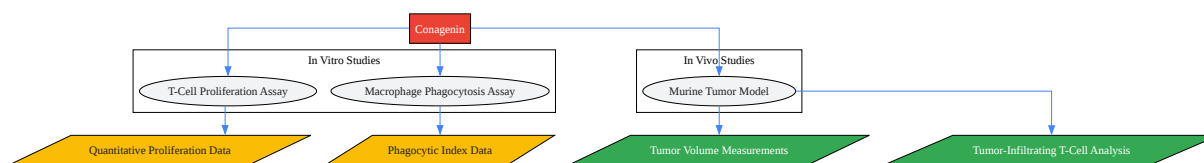
The precise molecular signaling pathways through which **Conagenin** exerts its immunomodulatory effects have not yet been fully elucidated in the available literature. However, based on its observed biological activities, a hypothetical workflow can be proposed.



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Hypothetical workflow of **Conagenin**'s immunomodulatory actions.

The following diagram illustrates a potential experimental workflow for investigating the effects of **Conagenin**.



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Experimental workflow for characterizing **Conagenin**'s bioactivity.

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References

- 1. caymanchem.com [caymanchem.com]
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